Neoandrographolide

描述

Neoandrographolide is a major diterpenoid isolated from Andrographis paniculata NEES (AP), a shrub belonging to the Acanthaceae family . It exhibits antihepatotoxic effect against carbon tetrachloride-induced hepatotoxicity .

Synthesis Analysis

Neoandrographolide (NAG), a diterpenoid compound, is the major secondary metabolite responsible for the antiviral property of A. alata . Geranylgeranyl pyrophosphate (GGPP) is the precursor from which several important diterpenoids, including NAG, are synthesized .

Molecular Structure Analysis

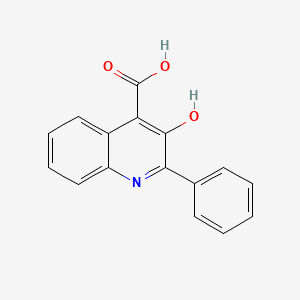

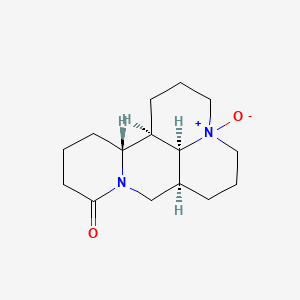

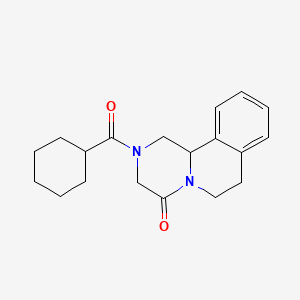

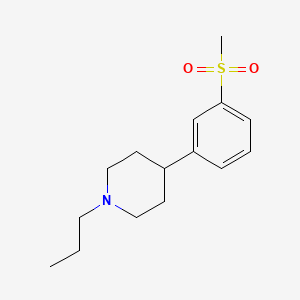

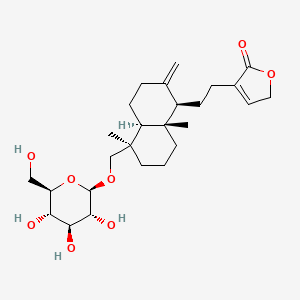

The molecular formula of Neoandrographolide is C26H40O8 . It is a colorless column crystal that has been isolated from the stem and leaves of Andrographis paniculata .

Chemical Reactions Analysis

Chromatographic analysis plays an important role for the quantification of markers in any drug or formulation . Andrographolide, dehydroandrographolide and neoandrographolide were further quantified as marker substances .

Physical And Chemical Properties Analysis

The molecular weight of Neoandrographolide is 480.59 g/mol . It is soluble in methanol, ethanol, acetone, and pyridine and slightly soluble in chloroform and water but insoluble in ether and petroleum ether .

科学研究应用

-

Metabolic Syndrome Treatment

- Field : Pharmacology

- Application Summary : Neoandrographolide has been found to reduce LDL-C, TGs, and TC in high-fat emulsion (75% yolk)-diet mice and rats in a dose-dependent manner . Moreover, the plasma AST and ALT levels were significantly decreased along with the down-regulation of iNOS and up-regulation of eNOS expression .

- Methods of Application : The study involved feeding mice and rats a high-fat emulsion diet and then administering Neoandrographolide. The effects on LDL-C, TGs, TC, AST, ALT, iNOS, and eNOS were then measured .

- Results : The results showed a significant reduction in LDL-C, TGs, and TC, along with a decrease in plasma AST and ALT levels. There was also a down-regulation of iNOS and up-regulation of eNOS expression .

-

Traditional Chinese Medicine (TCM) Applications

- Field : Traditional Chinese Medicine

- Application Summary : According to TCM theory, Andrographis paniculata, from which Neoandrographolide is derived, is intensely bitter in taste and cold-natured. It shows anti-inflammatory, anti-tumor, anti-diabetes, cardiovascular protection, neuroprotective, and hepatoprotective effects .

- Methods of Application : The plant is used in various forms in TCM, including in prescriptions for various disorders .

- Results : The use of Andrographis paniculata and its derivatives, including Neoandrographolide, has shown promising results in the treatment of various disorders .

-

Prevention and Treatment of Metabolic Syndrome

- Field : Pharmacology

- Application Summary : Neoandrographolide has been found to be effective in the prevention and treatment of metabolic syndrome, which is one of the major risk factors for cardiovascular diseases (CVDs) and incidence of mortality worldwide .

- Methods of Application : The study involved the use of plant-derived medicines, including Andrographis paniculata and its derived components, especially andrographolide (AGL) and its analogs/derivatives .

- Results : Scientific evidence suggests that Andrographis paniculata and its derived components have a broad spectrum of biological activities .

-

Biosynthetic Pathway and Heterologous Production

- Field : Biotechnology

- Application Summary : Due to the low content of andrographolide and derived lactones in the original species and the complexity of chemical structure, there is an urgent need to develop biotechnological methods for obtaining andrographolide and its derivatives sustainably .

- Methods of Application : The study involves revealing the andrographolide biosynthetic pathway, combined with heterologous synthesis strategies of other plant diterpenoids .

- Results : The review depicts the role of AGL in metabolic syndrome mainly the metabolic CVD risk factors including dyslipidemia, high blood glucose, high blood pressure, and obesity .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The extracts of medicinal plants possess medicinal properties and have been used for years for curing viral, bacterial, fungal, and other diseases . Thus, future directions for developing pharmaceutical preparations need more extensive and comprehensive pharmacological experimental evidence and a clear mechanism and target organ of andrographolide .

属性

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYRQKJYWQXHG-RDNQFMDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904895 | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoandrographolide | |

CAS RN |

27215-14-1 | |

| Record name | Neoandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。